8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a trifluoromethoxy group and a fluoro-substituted phenyl ring, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[45]decane typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the spirocyclic core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure and fluorinated substituents can impart desirable properties to materials, such as increased thermal stability and hydrophobicity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
8-(3-Chloro-5-(trifluoromethoxy)phenyl)-1,4-dioxaspiro[4.5]decan-8-ol: This compound shares a similar spirocyclic core but has a chloro substituent instead of a fluoro group.
3,4-Bis(2-Fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl grafted polysiloxane: This compound features a similar trifluoromethoxyphenyl group but is used in different applications, such as gas chromatography.
Uniqueness
The uniqueness of 8-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of a spirocyclic core with fluoro and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C14H15F4NO3 |
---|---|
Molecular Weight |
321.27 g/mol |
IUPAC Name |
8-[3-fluoro-5-(trifluoromethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H15F4NO3/c15-10-7-11(9-12(8-10)22-14(16,17)18)19-3-1-13(2-4-19)20-5-6-21-13/h7-9H,1-6H2 |
InChI Key |
OTVRJWXHUPGRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=CC(=C3)F)OC(F)(F)F |
Origin of Product |
United States |
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